molecular formula C5H3ClOS B032975 2-Thiophenecarbonyl chloride CAS No. 5271-67-0

2-Thiophenecarbonyl chloride

Cat. No. B032975
CAS RN: 5271-67-0
M. Wt: 146.6 g/mol
InChI Key: QIQITDHWZYEEPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Thiophenecarbonyl chloride can be synthesized through different chemical pathways, including the reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates. This process facilitates the formation of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans under ambient conditions, showcasing the compound's versatility in organic synthesis (Sayahi et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Thiophenecarbonyl chloride has been extensively studied using techniques such as gas electron diffraction and spectroscopy. These studies provide detailed insights into its geometric parameters, including bond lengths and angles, which are crucial for understanding its reactivity and interactions in various chemical contexts. Notably, the molecular structure has been characterized by identifying different conformers, highlighting the compound's conformational flexibility (Li-gang Han et al., 2018).

Chemical Reactions and Properties

2-Thiophenecarbonyl chloride participates in a range of chemical reactions, including coupling reactions and multicomponent synthesis. These reactions are pivotal for creating complex molecules with potential applications in various fields. For example, it reacts with ammonium thiocyanate, acyl chlorides, and enaminones to synthesize thiophene derivatives, showcasing its role in constructing heterocyclic compounds (Hossaini et al., 2011).

Physical Properties Analysis

The physical properties of 2-Thiophenecarbonyl chloride, such as melting point, boiling point, and solubility, are fundamental for its handling and application in chemical synthesis. These properties are influenced by its molecular structure and determine the conditions under which it can be used in reactions.

Chemical Properties Analysis

2-Thiophenecarbonyl chloride's chemical properties, including its reactivity with nucleophiles and electrophiles, are essential for its utility in organic synthesis. Its role as a reagent in the synthesis of poly(thiophene) and its derivatives highlights its importance in the field of polymer chemistry and materials science. The compound's ability to undergo various chemical transformations makes it a valuable tool for constructing complex organic molecules (Kobayashi et al., 1984).

Scientific Research Applications

1. Spectroscopic Properties and Molecular Structure

2-Thiophenecarbonyl chloride has been studied for its molecular structure and vibrational wave numbers, revealing two minimal conformers (gauche and syn). This compound's spectroscopic properties have been explored using FT-IR and FT-Raman spectra analysis, contributing to a better understanding of its chemical activities (Li-gang Han et al., 2018).

2. Polymerization and Catalysis

In the field of polymer science, 2-thiophenecarbonyl chloride has been utilized as a quenching agent to determine the number of active centers in propylene polymerization. This method involves measuring the sulfur content of the quenched polymer, offering insights into the behavior of catalysts in polymerization processes (Xian-rong Shen et al., 2013).

3. Solvolysis Studies

Research has also been conducted on the solvolysis of 2-thiophenecarbonyl chloride. The results indicate that solvolyses predominantly occur through an ionization mechanism, which is aided by nucleophilic solvation. This challenges previous claims of an SN2 mechanism (M. J. D’Souza et al., 2003).

4. Electrochemical Reduction

The electrochemical reduction of 2-thiophenecarbonyl chloride has been analyzed at carbon and mercury cathodes in acetonitrile. This study contributes to the understanding of the electrochemical behavior and potential industrial applications of this compound (M. Mubarak, 1995).

5. Synthesis of Conjugated Ionic Polymers

2-Thiophenecarbonyl chloride has been used in the synthesis of conjugated ionic polymers, like poly[2-ethynyl-N-(2-thiophenecarbonyl)pyridinium chloride]. These polymers have potential applications in various fields, including materials science and electronics (Y. Gal et al., 2009).

6. Insecticide Development

This compound plays a role in the development of insecticides, especially in the synthesis of halogenated 2-thiophenecarboxylic acid derivatives. These derivatives are key building blocks for a new family of triazole insecticides with specific targeted insecticidal activities (J. W. Hull et al., 2007).

Safety And Hazards

2-Thiophenecarbonyl chloride is a combustible liquid that causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Relevant Papers A systemic study on quenching method with 2-thiophenecarbonyl chloride (TPCC) in a homogeneous catalytic system was presented . Another paper highlighted recent strategies in the synthesis of thiophene derivatives . A correlation of the rates of solvolysis of 2-thiophenecarbonyl chloride was also discussed .

properties

IUPAC Name

thiophene-2-carbonyl chloride
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InChI

InChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQITDHWZYEEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063749
Record name 2-Thiophenecarbonyl chloride
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Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Thiophenecarbonyl chloride
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Product Name

2-Thiophenecarbonyl chloride

CAS RN

5271-67-0
Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-thienylcarbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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